1-isocyanopentane 1-isocyanopentane
Brand Name: Vulcanchem
CAS No.: 18971-59-0
VCID: VC21036912
InChI: InChI=1S/C6H11N/c1-3-4-5-6-7-2/h3-6H2,1H3
SMILES: CCCCC[N+]#[C-]
Molecular Formula: C6H11N
Molecular Weight: 97.16 g/mol

1-isocyanopentane

CAS No.: 18971-59-0

Cat. No.: VC21036912

Molecular Formula: C6H11N

Molecular Weight: 97.16 g/mol

* For research use only. Not for human or veterinary use.

1-isocyanopentane - 18971-59-0

Specification

CAS No. 18971-59-0
Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
IUPAC Name 1-isocyanopentane
Standard InChI InChI=1S/C6H11N/c1-3-4-5-6-7-2/h3-6H2,1H3
Standard InChI Key QVUBMHTYZLUXSP-UHFFFAOYSA-N
SMILES CCCCC[N+]#[C-]
Canonical SMILES CCCCC[N+]#[C-]

Introduction

Physical and Chemical Properties

1-Isocyanopentane possesses distinct physical and chemical characteristics that define its behavior and applications. The fundamental properties are summarized in the following table:

PropertyValueSource
Synonyms1-Pentyl isocyanide, n-amylcarbylamine, 1-isocyanopentane
Molecular FormulaC₆H₁₁N
Molecular Weight97.16 g/mol
Density0.772 g/mL at 25°C
Melting Point-51°C
Boiling Point156°C
Flash Point25°F
Refractive Indexn20/D 1.4064
CAS Registry Number18971-59-0
InChIKeyQVUBMHTYZLUXSP-UHFFFAOYSA-N
SMILESCCCCC[N+]#[C-]

The structure of 1-isocyanopentane features a linear arrangement of the pentyl-N≡C group, which contributes to its distinctive reactivity profile. The carbon atom in the isocyanide group has a unique electronic configuration, possessing both a lone pair and an empty orbital that enable it to participate in a wide range of chemical transformations .

Unlike many other organic compounds, isocyanides including 1-isocyanopentane are characterized by their distinctive odor, often described as pungent and unpleasant. This characteristic has somewhat limited their widespread use despite their valuable chemical properties .

Synthesis Methods

Several methodologies have been developed for the synthesis of isocyanides, including 1-isocyanopentane. The most common approaches are detailed below.

Alternative Synthesis Methods

Historically, aliphatic isocyanides have also been prepared through:

  • Reaction of alkyl halides with silver cyanide

  • Reaction of primary amines with dichlorocarbene

  • In situ isocyanide formation using triphosgene

For in situ generation, N-formamides can be treated with triphosgene (0.4 equiv) and triethylamine (2.4 equiv) in dichloromethane at 0°C. This approach offers the advantage of avoiding isolation of the often malodorous and toxic isocyanide intermediates .

Reactivity and Chemical Transformations

1-Isocyanopentane exhibits distinctive reactivity patterns attributable to its unique electronic structure, featuring a carbon atom with both a lone pair and an empty orbital.

Nucleophilic Substitution Reactions

Research has demonstrated that isocyanides, including 1-isocyanopentane, can function as nucleophiles in SN2 reactions with alkyl halides. This reaction pathway produces highly substituted secondary amides through in situ nitrilium ion hydrolysis, introducing an alternative bond-breaking mechanism compared to traditional amide synthesis approaches .

The reaction sequence involves:

  • Initial nucleophilic attack of the isocyanide on an alkyl halide

  • Formation of a nitrilium ion intermediate

  • Hydrolysis to generate the stable amide product

This reactivity pattern offers a valuable alternative to conventional amide formation methods and represents what researchers describe as an "Umpolung" amide carbanion synthon (R-NHC(-) = O) .

Multicomponent Reactions

1-Isocyanopentane can participate in valuable multicomponent reactions, particularly the Ugi and Passerini reactions. In these transformations, multiple reactants combine in a one-pot procedure to generate complex molecular frameworks with high atom economy .

The Ugi reaction typically involves:

  • An isocyanide (such as 1-isocyanopentane)

  • An aldehyde or ketone

  • An amine

  • A carboxylic acid

This four-component reaction creates complex peptide-like structures in a single synthetic operation, making it highly valuable in diversity-oriented synthesis and drug discovery efforts .

Metal Coordination Chemistry

Due to its unique electronic structure, 1-isocyanopentane can function as a ligand in coordination chemistry. The carbon atom of the isocyanide group can donate its lone pair to metal centers, forming stable metal-isocyanide complexes .

This property makes 1-isocyanopentane valuable in:

  • Catalytic systems

  • Organometallic chemistry

  • Materials science applications

Applications in Organic Synthesis

1-Isocyanopentane serves various functions in organic synthesis, contributing to the development of complex molecular architectures and novel chemical entities.

Multicomponent Reaction Processes

One of the most significant applications of 1-isocyanopentane is in multicomponent reaction (MCR) processes, particularly for synthesizing medium-sized ring compounds. The Ugi reaction, which typically employs an isocyanide component, allows for the rapid generation of structural complexity from simple starting materials .

Researchers have utilized isocyanides including 1-isocyanopentane in the synthesis of medium-sized cycles in good to excellent yields (21-65%) after purification by column chromatography. These reactions accommodate various functionalized isocyanides, including aliphatic types like 1-isocyanopentane .

Amide Bond Formation

The unique reactivity of 1-isocyanopentane in SN2 reactions provides an alternative approach to amide bond formation. This pathway represents a significant departure from classical amide coupling methods and nearly doubles the accessible chemical space for amide synthesis .

This process accommodates:

  • Various isocyanide and electrophile structures

  • Different functional groups

  • Scale-up potential

  • Late-stage drug modifications

  • Complex compound synthesis

Metal-Catalyzed Transformations

As noted in research literature, 1-pentyl isocyanide can "participate in metal-catalyzed reactions as a ligand or a reaction substrate," making it valuable in various transition-metal-catalyzed processes .

Safety AspectDetailsSource
Risk CodesR11 - Highly Flammable
R23/24/25 - Toxic by inhalation, in contact with skin and if swallowed
Safety PrecautionsS16 - Keep away from sources of ignition
S36/37/39 - Wear suitable protective clothing, gloves, and eye/face protection
S45 - In case of accident or if you feel unwell, seek medical advice immediately
Transport ClassificationUN 1992 3/PG 2
Water Hazard ClassWGK Germany: 3 (high hazard to waters)
Storage Condition2-8°C

Odor Considerations

Like other isocyanides, 1-isocyanopentane has a strong, unpleasant odor described as "vile smelling" in the literature. This characteristic necessitates careful handling to prevent contamination of laboratory spaces .

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